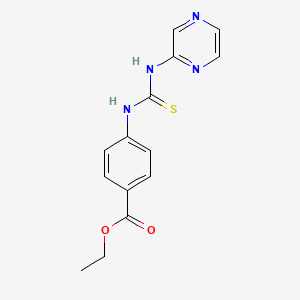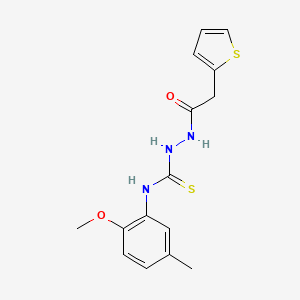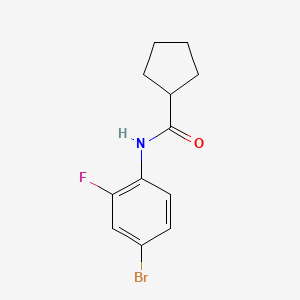![molecular formula C22H17ClN6S2 B5752826 5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE](/img/structure/B5752826.png)
5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a phenyl group, a pyrazole ring, and an isothiazole ring. The presence of these functional groups and rings contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with a chlorobenzyl halide.
Formation of the isothiazole ring: This can be accomplished through the cyclization of a thioamide with a nitrile.
Condensation reaction: The final step involves the condensation of the pyrazole derivative with the isothiazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE depends on its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
- 5-(2-{(E)-1-[1-(4-METHYLBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE
- 5-(2-{(E)-1-[1-(4-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE
Uniqueness
The uniqueness of 5-(2-{(E)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorobenzyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-[(2E)-2-[[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6S2/c1-30-22-19(11-24)21(31-28-22)26-25-12-17-14-29(13-15-7-9-18(23)10-8-15)27-20(17)16-5-3-2-4-6-16/h2-10,12,14,26H,13H2,1H3/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGWZLHOMKLAS-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline](/img/structure/B5752762.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B5752790.png)



![N',N'-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5752818.png)
![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)


